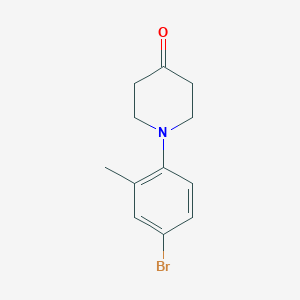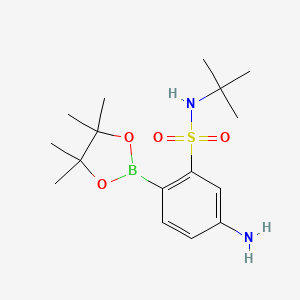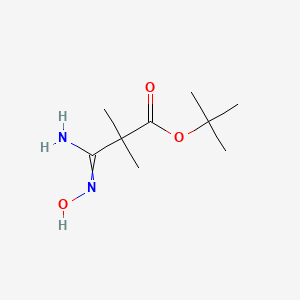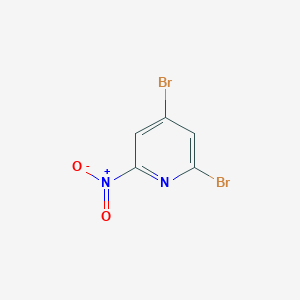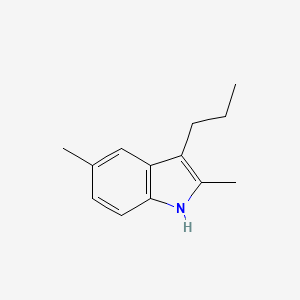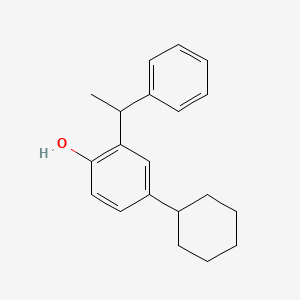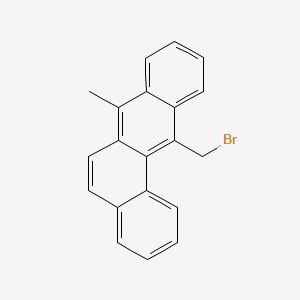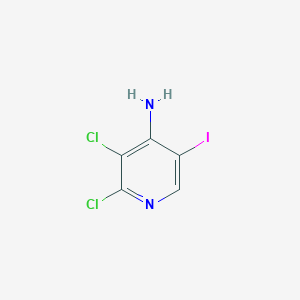
2,3-Dichloro-5-iodopyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-iodopyridin-4-amine is a heterocyclic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of chlorine and iodine atoms on the pyridine ring, which imparts unique electronic properties and reactivity patterns. The molecular formula of this compound is C5H3Cl2IN2, and it has a molecular weight of 288.9 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-iodopyridin-4-amine typically involves halogenation reactions on pyridine derivatives. One common method includes the chlorination and iodination of pyridine rings, followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
2,3-Dichloro-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or palladium catalysts are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Coupling: Palladium-based catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
2,3-Dichloro-5-iodopyridin-4-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3-Dichloro-5-iodopyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound can act as both a nucleophile and an electrophile, facilitating a wide range of chemical reactions .
相似化合物的比较
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with one less chlorine atom.
3-Amino-4-iodopyridine: Lacks the chlorine atoms present in 2,3-Dichloro-5-iodopyridin-4-amine.
2,6-Dichloro-3-iodopyridin-4-amine: Similar but with different positions of chlorine atoms.
Uniqueness
This compound is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various fields of research .
属性
分子式 |
C5H3Cl2IN2 |
|---|---|
分子量 |
288.90 g/mol |
IUPAC 名称 |
2,3-dichloro-5-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10) |
InChI 键 |
QPUIIHAJXRUSKH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)
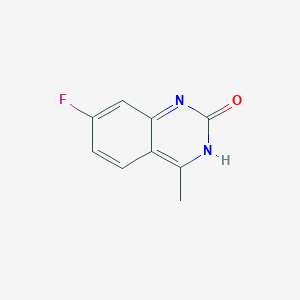
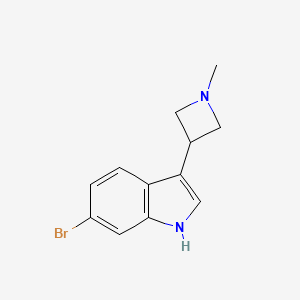
![2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13925206.png)
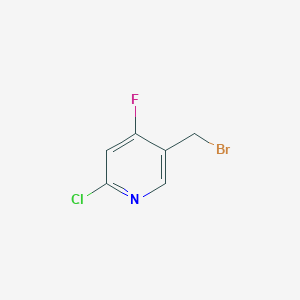
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B13925213.png)
